Compound Description: JNJ-5207787 is a potent and selective neuropeptide Y Y2 receptor (Y2) antagonist. [] It exhibits high affinity for human Y2 receptors in KAN-Ts cells and rat Y2 receptors in the hippocampus. [] JNJ-5207787 demonstrates 100-fold selectivity over human Y1, Y4, and Y5 receptors in radioligand binding assays. []
Relevance: While JNJ-5207787 does not share direct structural similarity with N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide, both compounds target specific receptors within the nervous system. JNJ-5207787 focuses on the Y2 receptor, highlighting the research focus on modulating nervous system activity through targeted compounds. []
Relevance: Similar to JNJ-5207787, BIIE0246 targets the Y2 receptor. [] While it shares a similar target with N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide, the structural complexity of BIIE0246 hinders its use compared to smaller, more selective compounds like JNJ-5207787. []
Pemigatinib (INCB054828)
Compound Description: Pemigatinib is a selective drug approved by the FDA for treating cholangiocarcinoma, a rare form of bile duct cancer. []
Relevance: Though not directly structurally related to N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide, Pemigatinib's mention highlights the research interest in identifying and developing targeted therapies for specific cancers, including those potentially involving FGFR-1. []
Infigratinib (BGJ398)
Compound Description: Infigratinib is a pan-FGFR inhibitor showing promise in treating cholangiocarcinoma, particularly in the Phase-3, first-line PROOF clinical trial. []
Relevance: Although not directly structurally related to N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide, Infigratinib's success in targeting FGFR-1 for cholangiocarcinoma treatment makes it a relevant reference point. [] This relevance stems from the research goal of discovering novel compounds with potential therapeutic applications, potentially involving FGFR-1, as indicated by the interest in Infigratinib. []
Compound Description: Hit-1 is a compound identified through virtual screening based on a pharmacophore model derived from Infigratinib. [] It shows promising binding affinity for FGFR-1. []
Relevance: Hit-1 shares structural similarities with N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide, notably the presence of a 4-fluorophenyl group, a 1,2,4-triazole ring, and a thioether linker. This structural resemblance, combined with its identification through pharmacophore-based screening targeting FGFR-1, positions Hit-1 as a relevant related compound. []
Compound Description: Hit-4 is another compound identified through virtual screening based on the Infigratinib pharmacophore model. [] It demonstrates favorable binding interactions with FGFR-1. []
Relevance: While Hit-4 does not have direct structural similarity to N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide, its identification as a potential FGFR-1 binder through a pharmacophore model based on Infigratinib highlights the ongoing research efforts to discover new FGFR-1 modulators. []
1-(Benzothiazol-2-yl)-4-phenylthiosemicarbazide
Compound Description: This compound serves as a starting material for synthesizing various heterocyclic compounds, showcasing the diverse chemical space accessible through its reactions. [, ]
Relevance: Although not directly structurally related to N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide, the presence of a thiosemicarbazide moiety in 1-(Benzothiazol-2-yl)-4-phenylthiosemicarbazide highlights the potential of this chemical group in constructing diverse structures, which might include compounds with biological activities. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.